molecular formula C25H26N2O3 B2622632 N1-(3,3-diphenylpropyl)-N2-(2-methoxy-5-methylphenyl)oxalamide CAS No. 941980-31-0

N1-(3,3-diphenylpropyl)-N2-(2-methoxy-5-methylphenyl)oxalamide

Cat. No.: B2622632
CAS No.: 941980-31-0
M. Wt: 402.494
InChI Key: RAVPCTQEPUJPKH-UHFFFAOYSA-N
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Description

N1-(3,3-diphenylpropyl)-N2-(2-methoxy-5-methylphenyl)oxalamide is a synthetic oxalamide derivative intended for research and development purposes. This compound belongs to a class of molecules known for their utility as multiatom bridging ligands in the synthesis of polynuclear metal complexes, which are of significant interest in the field of coordination chemistry and materials science . The structural motif of asymmetrically substituted oxalamides, featuring distinct aromatic and aliphatic regions, provides a versatile scaffold for constructing complex molecular architectures. The specific physicochemical properties, mechanism of action, and primary research applications for this compound are currently under investigation. Researchers value this class of compounds for its potential in creating novel materials and for probing biological pathways. As with many specialized research chemicals, its unique structure offers a promising starting point for further chemical modification and study. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(3,3-diphenylpropyl)-N'-(2-methoxy-5-methylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N2O3/c1-18-13-14-23(30-2)22(17-18)27-25(29)24(28)26-16-15-21(19-9-5-3-6-10-19)20-11-7-4-8-12-20/h3-14,17,21H,15-16H2,1-2H3,(H,26,28)(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAVPCTQEPUJPKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)C(=O)NCCC(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N1-(3,3-diphenylpropyl)-N2-(2-methoxy-5-methylphenyl)oxalamide typically involves the reaction of 3,3-diphenylpropylamine with 2-methoxy-5-methylphenyl isocyanate under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or tetrahydrofuran to facilitate the reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures to ensure complete conversion to the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined in precise stoichiometric ratios. The reaction conditions are optimized to maximize yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions: N1-(3,3-diphenylpropyl)-N2-(2-methoxy-5-methylphenyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amides.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitric acid for nitration, bromine for bromination.

Major Products Formed:

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

N1-(3,3-diphenylpropyl)-N2-(2-methoxy-5-methylphenyl)oxalamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N1-(3,3-diphenylpropyl)-N2-(2-methoxy-5-methylphenyl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Substituent Analysis and Physicochemical Properties

The compound’s structural analogs include oxalamides with varying substituents, such as:

Compound Name N1 Substituent N2 Substituent Key Features
Target Compound 3,3-Diphenylpropyl 2-Methoxy-5-methylphenyl High lipophilicity; potential for CNS penetration due to diphenyl group.
N1-(2,4-Dimethoxybenzyl)-N2-(2-(Pyridin-2-yl)ethyl)oxalamide (No. 1768) 2,4-Dimethoxybenzyl 2-(Pyridin-2-yl)ethyl Enhanced water solubility due to pyridine; methoxy groups improve stability.
N1-{3-[4-(2,3-Dichlorophenyl)piperazin-1-yl]propyl}-N2-[5-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-3-yl]oxalamide (Compound 66) Piperazine-linked dichlorophenyl Tetrahydro-2H-pyran-protected pyrazole Designed for receptor targeting; chlorophenyl groups increase bioactivity.

Key Observations :

  • The 3,3-diphenylpropyl group in the target compound imparts greater hydrophobicity compared to dimethoxybenzyl or pyridyl-ethyl groups, which may reduce water solubility but enhance membrane permeability .

Metabolic Stability and Pathways

Metabolic studies on oxalamide analogs reveal critical trends:

  • Amide Hydrolysis: Oxalamides like N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (No. 1768) undergo rapid metabolism in rat hepatocytes, but amide bonds remain intact, suggesting stability against hydrolysis .
  • Oxidative Metabolism : Substituted aromatic groups (e.g., methoxy, methyl) are prone to phase I oxidation. For example, the 2-methoxy group in the target compound may undergo demethylation, similar to other methoxy-substituted flavoring agents .

Biological Activity

N1-(3,3-diphenylpropyl)-N2-(2-methoxy-5-methylphenyl)oxalamide is a synthetic organic compound with the molecular formula C25H26N2O3. This compound has garnered interest in the field of medicinal chemistry due to its potential biological activities, including interactions with enzymes and receptors, as well as its therapeutic properties. This article reviews the biological activity of this compound, synthesizing findings from various studies.

The synthesis of this compound typically involves the reaction between 3,3-diphenylpropylamine and 2-methoxy-5-methylphenyl isocyanate. The reaction is often conducted in an inert atmosphere using solvents such as dichloromethane or tetrahydrofuran. The resulting product is purified through recrystallization or chromatography to achieve high yield and purity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. This interaction can modulate their activity, leading to various biological effects. The exact pathways involved may vary based on the biological system being studied.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. Studies have shown that certain analogs can induce cytotoxic effects against various human cancer cell lines, including ovarian carcinoma and breast cancer cells. For instance, a related study demonstrated that compounds with similar structural features inhibited tubulin polymerization and induced cell cycle arrest at the G2/M phase in cancer cells .

CompoundCell LineIC50 (μM)Mechanism
4dA27804.47Tubulin inhibition
5cMCF-752.8Cell cycle arrest
5gA2780/RCISNot specifiedInduces apoptosis

Anti-inflammatory Properties

Preliminary studies suggest that this compound may possess anti-inflammatory properties. The compound's structure allows for potential interactions with inflammatory mediators, although detailed studies are required to elucidate these effects fully.

Case Studies

In one notable study focusing on the biological evaluation of oxazinonaphthalene-3-one analogs, several compounds that share structural similarities with this compound were synthesized and tested for their anticancer activity. The results indicated that these compounds exhibited significant cytotoxicity against multiple cancer cell lines through mechanisms involving tubulin inhibition and cell cycle arrest .

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